molecular formula C6H9F2NO2 B7890644 (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7890644
M. Wt: 165.14 g/mol
InChI Key: GWUOTCZXZDZSIG-QWWZWVQMSA-N
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Description

(3S,4S)-4-(Difluoromethyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a stereospecific (3S,4S) configuration and a difluoromethyl (-CF₂H) substituent at the 4-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to the strategic incorporation of fluorine atoms, which are known to enhance pharmacokinetic properties such as metabolic stability, bioavailability, and membrane permeability .

Key structural features include:

  • Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1 and carboxylic acid at position 2.
  • Stereochemistry: The (3S,4S) configuration ensures specific spatial orientation critical for target interactions.
  • Difluoromethyl substituent: The -CF₂H group balances lipophilicity and polarity, influencing solubility and drug-receptor interactions .

Properties

IUPAC Name

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-5(8)3-1-9-2-4(3)6(10)11/h3-5,9H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUOTCZXZDZSIG-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluoromethylation reagents. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and other modern techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid with structurally related pyrrolidine and pyridine derivatives, focusing on substituents, physicochemical properties, and synthetic yields:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Crude Yield (%) Purity (%) Key Applications/Notes
This compound -CF₂H at C4, (3S,4S) configuration 265.26 Not reported Not reported Not reported Prototype for fluorinated pyrrolidines; potential protease inhibitor scaffolds.
(3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid -CF₃ at C4, 2-ethoxyethyl at N1 Not reported Not reported Discontinued N/A Discontinued due to synthetic challenges; explored for solubility modulation.
(3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid 4-Methoxyphenyl at C4, (3R,4S) configuration 384 (as HCl salt) Not reported 60 99 High-purity intermediate for opioid receptor ligands; methoxy enhances π-π interactions.
4-(Trifluoromethyl)-3-pyridinecarboxylic acid -CF₃ at C4 of pyridine ring 191.11 147 Not reported >99 Solid with high density (1.48 g/cm³); used in kinase inhibitor development.
(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid 2,4-Difluorophenyl at C4, (3S,4R) config Not reported Not reported Not reported Not reported Tert-butyl protection improves stability; studied in CNS drug candidates.
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid Furan-2-yl at C4, (3S,4S) configuration 181.19 Not reported Not reported Not reported Heteroaromatic substituent for solubility; limited commercial availability.

Key Observations:

Fluorine Substitution Effects :

  • The difluoromethyl (-CF₂H) group in the target compound offers a balance between hydrophobicity and polarity compared to trifluoromethyl (-CF₃) analogs, which are more lipophilic but may hinder solubility .
  • Aryl substituents (e.g., 4-methoxyphenyl, difluorophenyl) enhance target binding via π-stacking but reduce metabolic stability compared to aliphatic fluorinated groups .

Stereochemical Impact :

  • The (3S,4S) configuration in the target compound contrasts with (3R,4S) or (3S,4R) isomers in analogs, leading to divergent biological activities. For example, (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid exhibits high purity (99%) and yield (60%) in opioid ligand synthesis, suggesting stereochemistry influences synthetic efficiency .

Synthetic Feasibility :

  • Compounds with tert-butyloxycarbonyl (Boc) or benzyl protecting groups (e.g., ) show improved stability during synthesis but require additional deprotection steps.

Physicochemical Properties :

  • Pyridine-based analogs like 4-(trifluoromethyl)-3-pyridinecarboxylic acid exhibit higher melting points (147°C) and densities (1.48 g/cm³) than pyrrolidine derivatives, reflecting stronger intermolecular forces in crystalline states .

Biological Activity

(3S,4S)-4-(Difluoromethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by its unique stereochemistry and the presence of a difluoromethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and possible neuroactive properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and structure-activity relationships (SAR).

Structure and Properties

The molecular structure of this compound includes:

  • A five-membered nitrogen-containing pyrrolidine ring.
  • A carboxylic acid functional group that can form hydrogen bonds.
  • A difluoromethyl substituent that enhances lipophilicity and metabolic stability.
Property Details
Molecular FormulaC6H10F2N2O2
Molecular Weight179.16 g/mol
Chirality(3S,4S) configuration
Functional GroupsCarboxylic acid, difluoromethyl group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group facilitates binding through hydrogen bonding with active site residues. The difluoromethyl group is believed to influence the compound's binding affinity and overall pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.

Antifungal Activity

Similar studies have highlighted the antifungal properties of this compound. It has been evaluated for its efficacy against common fungal pathogens, showing promising results that warrant further investigation into its therapeutic potential.

Neuroactive Properties

The structural features of this compound suggest possible neuroactive effects. Compounds with similar pyrrolidine structures have been implicated in modulating neurotransmitter systems, indicating that this compound may influence central nervous system pathways .

Case Studies

  • Antimalarial Activity : In a study evaluating pyrrolidine derivatives for antimalarial properties, compounds structurally related to this compound demonstrated significant activity against Plasmodium falciparum strains. The lead compounds showed EC50 values in the nanomolar range, indicating strong potential for further development as antimalarial agents .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the difluoromethyl group significantly impacted biological activity. For instance, replacing difluoromethyl with trifluoromethyl resulted in altered potency against target enzymes, emphasizing the importance of fluorinated substituents in enhancing biological efficacy .

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